N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS No.: 900012-24-0
Cat. No.: VC11879134
Molecular Formula: C21H21N3O
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900012-24-0 |
|---|---|
| Molecular Formula | C21H21N3O |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25) |
| Standard InChI Key | MWARIVRMNUWSLS-UHFFFAOYSA-N |
| SMILES | C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
| Canonical SMILES | C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound’s backbone consists of a pyrrolo[1,2-a]pyrazine system, a bicyclic structure merging pyrrole and pyrazine rings. The pyrazine ring (a six-membered di-azaheterocycle) is fused to a pyrrole ring (a five-membered heterocycle with one nitrogen atom), creating a rigid, planar framework. Substituents include:
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Phenyl group at position 1 of the pyrazine ring.
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Benzyl carboxamide (-CONH-Bn) at position 2.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₂₁N₃O |
| Molecular weight | 343.43 g/mol |
| IUPAC name | N-Benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| SMILES | O=C(NCc1ccccc1)C2N3CCCN3C(c4ccccc4)c2 |
The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carboxamide moiety facilitates hydrogen bonding with biological targets .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves multi-step protocols, leveraging cyclization and coupling reactions:
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Core Formation:
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Cyclocondensation of aminopyrrole derivatives with diketones or α-haloketones under acidic conditions generates the pyrrolo[1,2-a]pyrazine scaffold.
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Example: Reaction of 2-aminopyrrole with 1,2-diketones in acetic acid yields the bicyclic core.
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Substituent Introduction:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core cyclization | AcOH, 80°C, 12 h | 45% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 62% |
| Carboxamide formation | EDC, HOBt, DIPEA, CH₂Cl₂ | 58% |
Purification often employs silica gel chromatography or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but susceptible to oxidation at the pyrrole nitrogen under prolonged light exposure.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 10H, aromatic), 4.55 (s, 2H, CH₂Ph), 3.90–3.70 (m, 4H, pyrazine-CH₂) .
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IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
Biological Activity and Mechanisms
Putative Targets
While direct pharmacological data for N-benzyl-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide are scarce, structural analogs exhibit:
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Kinase Inhibition: Pyrazine derivatives often target ATP-binding pockets in kinases (e.g., JAK2, CDK4) .
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Antimicrobial Effects: Related compounds show MIC values of 8–32 µg/mL against S. aureus and E. coli.
Structure-Activity Relationships (SAR)
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Benzyl Group: Larger aryl groups (e.g., 4-fluorobenzyl) enhance affinity for hydrophobic enzyme pockets .
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Carboxamide: Replacement with ester groups reduces activity, underscoring hydrogen bonding’s role.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a template for developing selective kinase inhibitors with improved pharmacokinetic profiles .
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Probe Development: Fluorescently tagged analogs enable imaging of target engagement in cellular assays.
Material Science
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Coordination Polymers: Pyrazine nitrogen atoms facilitate metal-ion binding, forming luminescent materials.
Future Directions
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Mechanistic Studies: Elucidate binding modes via X-ray crystallography or cryo-EM with target proteins .
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ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.
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Synthetic Scalability: Develop continuous-flow methods to improve reaction yields (>75%) and reduce waste.
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